molecular formula C22H24ClNO4 B15040957 Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate

Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate

Cat. No.: B15040957
M. Wt: 401.9 g/mol
InChI Key: KIXHQAIYPSJNIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 4-chloro-2-methylphenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to produce 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid. Finally, the esterification of this acid with cyclohexanol yields this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research .

Properties

Molecular Formula

C22H24ClNO4

Molecular Weight

401.9 g/mol

IUPAC Name

cyclohexyl 4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C22H24ClNO4/c1-15-13-17(23)9-12-20(15)27-14-21(25)24-18-10-7-16(8-11-18)22(26)28-19-5-3-2-4-6-19/h7-13,19H,2-6,14H2,1H3,(H,24,25)

InChI Key

KIXHQAIYPSJNIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3

Origin of Product

United States

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